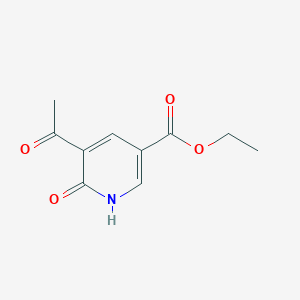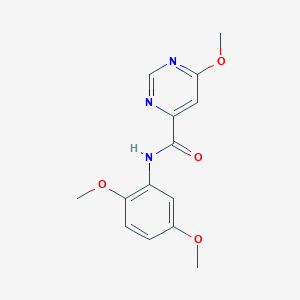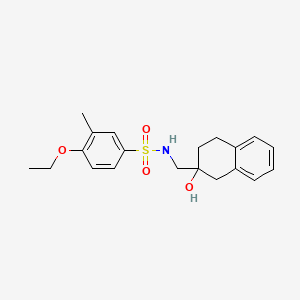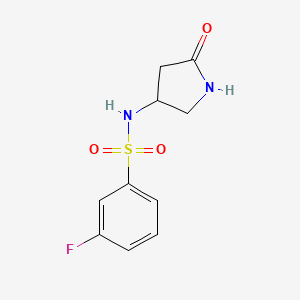![molecular formula C18H18N4O2 B2645342 (E)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide CAS No. 2035036-77-0](/img/structure/B2645342.png)
(E)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Pathways and Polymerization
A notable area of application for compounds similar to (E)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide involves synthetic pathways and polymerization techniques. Research indicates the chemoselective synthesis of γ-oxo-acrylates from ethyl 2,4-dioxoalkanoates, showcasing methods that could be pertinent to manipulating the compound for various synthetic applications Manfredini, 1988. Additionally, the development of novel functional acrylamides through efficient synthetic routes points to the versatility and potential of acrylamide derivatives in creating polymers with unique properties Ling et al., 1999.
Responsive Polymers and Coacervate Micelles
The compound's framework lends itself to the formation of responsive polymers and complex coacervate core micelles, as evidenced by studies on similar acrylamide derivatives. These studies highlight the potential of acrylamide-based compounds in developing temperature-responsive micelles for various applications, including drug delivery systems and nanotechnology Voets et al., 2008.
Drug Delivery Applications
Research into poly(hydroxy ethyl methyl acrylamide-co-acrylic acid) microspheres showcases the utility of acrylamide derivatives in drug delivery applications. Such studies provide a framework for understanding how the compound might be adapted for targeted drug delivery, through the creation of pH-sensitive microspheres that can encapsulate and release drugs in response to the body's pH changes Swamy et al., 2013.
Cellular Permeability and DNA Binding
The examination of pyrrole-imidazole polyamides for their DNA-binding capabilities and cellular permeability offers insights into the biomedical applications of acrylamide derivatives. Such compounds, by virtue of their structure, could potentially serve as vehicles for gene delivery or as tools in gene regulation therapies Liu & Kodadek, 2009.
Electrochemical Properties and Polymerization
Studies on the electrochemical properties of conducting polymers derived from pyrrole and acrylamide units suggest applications in electronic and optoelectronic devices. The electropolymerization process of such compounds provides a pathway for creating materials with controllable electrical conductivity, which could be beneficial for sensor development or as part of electronic interfaces Diaz et al., 1981.
特性
IUPAC Name |
(E)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-21-10-6-15-7-11-22(18(24)17(15)21)12-9-20-16(23)5-4-14-3-2-8-19-13-14/h2-8,10-11,13H,9,12H2,1H3,(H,20,23)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJFBRCUJGWUMY-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)/C=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-ethoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2645259.png)

![5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2645261.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2645263.png)








![4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2645279.png)
![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645282.png)